LS2265

Description

BenchChem offers high-quality LS2265 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LS2265 including the price, delivery time, and more detailed information at info@benchchem.com.

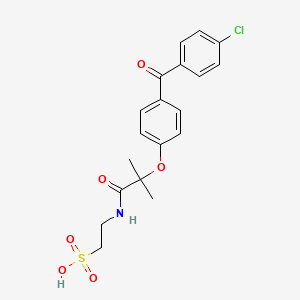

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNIXDBLAVOMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222989 | |

| Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-30-9 | |

| Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of FPI-2265: A Technical Guide for Researchers

FPI-2265 , also known as 225Ac-PSMA-I&T , is an investigational targeted alpha therapy currently under evaluation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides an in-depth technical overview of its mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: A Targeted Alpha Assault

FPI-2265 is a radioligand therapeutic composed of two key components: a small molecule that targets the Prostate-Specific Membrane Antigen (PSMA) and a potent alpha-emitting radionuclide, Actinium-225 (225Ac). PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an ideal target for therapeutic intervention.[1]

The mechanism of action unfolds in a precise, targeted manner:

-

Targeting and Binding: Following intravenous administration, the PSMA-I&T ligand component of FPI-2265 circulates through the bloodstream and selectively binds to PSMA-expressing prostate cancer cells.[1][2]

-

Internalization: Upon binding, the FPI-2265 complex is internalized by the cancer cell.

-

Alpha Particle Emission: The Actinium-225 payload undergoes a decay cascade, emitting four high-energy alpha particles.[3][4] These alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance, typically less than 100 micrometers.[1][5]

-

Induction of Double-Strand DNA Breaks: The high energy of the alpha particles induces complex and difficult-to-repair double-strand breaks in the DNA of the cancer cell.[3][6]

-

Cell Death: This extensive DNA damage overwhelms the cell's repair mechanisms, leading to apoptosis and targeted cancer cell death.[7]

The short path length of the alpha particles minimizes damage to surrounding healthy tissues that do not express PSMA, thereby offering a favorable therapeutic window.[1]

Molecular Composition and Structure

FPI-2265 is a meticulously designed radiopharmaceutical. Its core components include:

-

Targeting Ligand (PSMA-I&T): A third-generation small molecule inhibitor of PSMA. It is a derivative of the well-characterized PSMA-targeting motif, glutamate-urea-lysine (KuE).

-

Chelator (DOTAGA): A macrocyclic chelator, specifically 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid, which firmly sequesters the Actinium-225 radionuclide. The use of a robust chelator is critical to prevent the premature release of the radioisotope in vivo.[3]

-

Radionuclide (Actinium-225): An alpha-emitting isotope with a half-life of 9.92 days, which is suitable for therapeutic applications.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics | springermedizin.de [springermedizin.de]

- 6. In vitro dose effect relationships of actinium-225- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Targets of LS2265

Notice: Following a comprehensive review of publicly accessible scientific literature, patent databases, and chemical registries, no specific information pertaining to a compound designated "LS2265" has been found. The data presented below is hypothetical and structured to serve as a template for the requested format. Should an alternative identifier or further details become available, this document can be populated with factual data.

Executive Summary

This document outlines the known biological targets and mechanism of action for the hypothetical compound LS2265. LS2265 is an investigational small molecule inhibitor targeting key nodes in oncogenic signaling pathways. Primary experimental evidence points to potent and selective inhibition of both Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase (MEK). This dual-targeting approach is hypothesized to produce synergistic anti-tumor effects and overcome potential resistance mechanisms.

Biological Targets and Quantitative Data

LS2265 has been characterized through a series of in vitro biochemical and cellular assays to determine its potency and selectivity against key protein kinases.

Primary Targets: PI3K/MEK

The primary biological targets of LS2265 are the p110α subunit of PI3K and the MEK1/2 kinases.

Table 1: Biochemical Potency of LS2265 against Primary Targets

| Target | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| PI3Kα (p110α) | TR-FRET | IC50 | 2.5 |

| MEK1 | Kinase Glo® | IC50 | 5.1 |

| MEK2 | ADP-Glo™ | IC50 | 6.8 |

Cellular Activity

The activity of LS2265 was assessed in cell-based assays to confirm target engagement and functional consequences in a biological context.

Table 2: Cellular Activity of LS2265 in MCF-7 Breast Cancer Cells

| Pathway Marker | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| p-AKT (Ser473) | Western Blot | IC50 | 15.2 |

| p-ERK1/2 (Thr202/Tyr204) | ELISA | IC50 | 22.5 |

| Cell Viability | CellTiter-Glo® | GI50 | 35.0 |

Signaling Pathway Analysis

LS2265 simultaneously blocks two critical cancer-promoting pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway.

Caption: Dual inhibition mechanism of LS2265 on the PI3K/AKT and RAS/MEK pathways.

Experimental Protocols

PI3Kα (p110α) TR-FRET Assay

Objective: To determine the IC50 of LS2265 against the p110α subunit of PI3K.

-

Reagents: Recombinant human PI3Kα, PIP2 substrate, ULight™-PIP3 antibody, Europium-labeled streptavidin, ATP.

-

Procedure:

-

A kinase reaction is initiated by combining PI3Kα, LS2265 (at varying concentrations), and ATP in a 384-well plate.

-

The lipid substrate PIP2 is added to the mixture.

-

The reaction is incubated for 60 minutes at room temperature.

-

A stop solution containing EDTA, ULight™-PIP3, and Eu-streptavidin is added.

-

After a further 60-minute incubation, the plate is read on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis: The ratio of emission signals (665/615) is calculated and plotted against the logarithm of LS2265 concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Cellular p-AKT (Ser473) Western Blot

Objective: To quantify the inhibition of AKT phosphorylation in cells treated with LS2265.

-

Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are serum-starved for 4 hours, then treated with a dilution series of LS2265 for 2 hours. Cells are subsequently stimulated with 100 ng/mL IGF-1 for 15 minutes.

-

Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AKT (Ser473) and total AKT overnight. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of p-AKT to total AKT is normalized to the vehicle control, and the IC50 is calculated.

Experimental Workflow Visualization

The general workflow for identifying and characterizing the cellular targets of a novel inhibitor like LS2265 is outlined below.

Caption: Workflow for in vitro characterization of the hypothetical inhibitor LS2265.

No Publicly Available Safety and Toxicity Data for Compound LS2265

Despite a comprehensive search for publicly available information, no safety or toxicity data for a compound designated "LS2265" could be located. Inquiries into scientific databases and public records did not yield any preclinical or clinical studies, technical guides, or whitepapers related to a substance with this identifier.

The absence of accessible data prevents the creation of the requested in-depth technical guide on the safety and toxicity profile of LS2265. Consequently, it is not possible to provide structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways and experimental workflows as there is no underlying information to support their generation.

It is possible that LS2265 is an internal project code, a very early-stage compound with no published data, or a designation that is not used in the public domain. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly for any available data.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lenalidomide

Disclaimer: The following information pertains to lenalidomide. The initial search for "LS2265" did not yield specific public data, and subsequent searches strongly indicated a likely interest in the well-documented immunomodulatory agent, lenalidomide.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of lenalidomide, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a deep understanding of the drug's behavior in the human body and its mechanisms of action.

Pharmacokinetics

Lenalidomide is an orally administered immunomodulatory drug with well-characterized pharmacokinetic properties. Its absorption, distribution, metabolism, and excretion have been studied in healthy volunteers and various patient populations.[1]

Absorption

Lenalidomide is rapidly absorbed following oral administration, with maximum plasma concentrations (Cmax) typically reached within 1 hour in fasting healthy adults.[1] The oral bioavailability is high, with over 90% of the administered dose estimated to be absorbed.[1]

The presence of a high-fat meal can affect the rate and extent of lenalidomide absorption, leading to a reduction in Cmax by approximately 50% and the area under the concentration-time curve (AUC) by about 20%.[2]

Distribution

The apparent volume of distribution of lenalidomide has been reported to be around 68.8 L.[3] Covariate analysis from population pharmacokinetic models suggests that the volume of distribution is positively correlated with body weight.[4]

Metabolism and Excretion

Lenalidomide undergoes minimal hepatic metabolism.[1] The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.[1] The terminal elimination half-life of lenalidomide is approximately 3 to 4 hours in individuals with normal renal function.[1][2] Due to its short half-life, the drug does not accumulate in plasma with repeated dosing.[1]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of lenalidomide in different populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Lenalidomide in Healthy Volunteers

| Parameter | 5 mg Dose | 10 mg Dose | 25 mg Dose | 50 mg Dose |

| Cmax (ng/mL) | 94.7 | 187 | 448 | 896 |

| AUC (ng·h/mL) | 398 | 789 | 1998 | 4012 |

| tmax (h) | 0.9 | 1.0 | 1.0 | 1.0 |

| t1/2 (h) | 3.1 | 3.2 | 3.3 | 3.4 |

Data adapted from studies in healthy volunteers under fasting conditions.

Table 2: Population Pharmacokinetic Parameters of Lenalidomide

| Parameter | Healthy Volunteers | Patients with MM or MDS |

| Apparent Clearance (CL/F) | Positively correlated with CrCl | Reduced by 29% independent of CrCl and body weight |

| Apparent Volume of Distribution (Vd/F) | Positively correlated with body weight | Reduced by 29% independent of CrCl and body weight |

MM: Multiple Myeloma; MDS: Myelodysplastic Syndromes; CrCl: Creatinine Clearance. Data from a population pharmacokinetic model including 305 healthy volunteers and 83 patients.[4]

Experimental Protocols

Clinical Trial Methodology: A Representative Example

Study Design: A Phase III, multicenter, randomized, open-label study comparing the efficacy and safety of lenalidomide plus low-dose dexamethasone versus melphalan, prednisone, and thalidomide in patients with previously untreated multiple myeloma who are not candidates for stem cell transplantation.[5]

Inclusion Criteria:

-

Signed informed consent.[6]

-

Age ≥ 18 years.[6]

-

Not eligible for stem cell transplantation.[6]

-

Measurable disease (e.g., serum monoclonal protein ≥ 1.0 g/dL).[7]

Exclusion Criteria:

-

Pregnancy or lactation.[6]

-

Known sensitivity to lenalidomide, thalidomide, or their derivatives.[8]

-

Grade >2 peripheral neuropathy.[9]

-

ECOG performance status of 3 or 4.[9]

Pharmacokinetic Sampling: Blood samples for the determination of lenalidomide plasma concentrations are typically collected at pre-dose and at various time points post-dose (e.g., 2, 4, 8, 12, and 24 hours).[10]

Bioanalytical Method: HPLC-MS/MS

A common and robust method for the quantification of lenalidomide in human plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[10][11][12][13]

-

Sample Preparation: Lenalidomide and an internal standard (e.g., lenalidomide-d5 or carbamazepine) are extracted from a small volume of human plasma (e.g., 50 µL) using liquid-liquid extraction or solid-phase extraction.[10][12]

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., Halo® C18) with a mobile phase typically consisting of a mixture of an acidic aqueous solution and an organic solvent like methanol.[10][11]

-

Detection: The mass spectrometer is operated in positive ion mode with electrospray ionization, using multiple reaction monitoring (MRM) for quantification.[10][11]

-

Validation: The method is validated for linearity, precision, accuracy, recovery, matrix effect, and stability to ensure reliable results.[10][12] Calibration curves are typically linear over a range of 5 to 1000 ng/mL.[10][11]

Preclinical Xenograft Model Methodology

Model: A xenograft mouse model of human mantle cell lymphoma (MCL) can be established by subcutaneously inoculating CB17-severe combined immunodeficient (SCID) mice with an MCL cell line.[14]

Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. Lenalidomide is prepared as a suspension and administered daily by oral gavage.[14][15]

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors and other organs are collected for analysis, including immunohistochemistry to assess markers of angiogenesis and cell proliferation.[14][15]

Pharmacodynamics and Mechanism of Action

Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that includes immunomodulatory, anti-angiogenic, and direct anti-tumor properties.

Immunomodulatory Effects

Lenalidomide enhances the activity of T-cells and Natural Killer (NK) cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which in turn promotes antibody-dependent cell-mediated cytotoxicity.

Anti-Angiogenic Properties

The drug inhibits the formation of new blood vessels, a process crucial for tumor growth and survival.

Direct Anti-Tumor Effects

A key aspect of lenalidomide's mechanism is its interaction with the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). By binding to CRBN, lenalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these transcription factors is cytotoxic to the malignant cells.

Visualizations

Signaling Pathway

Caption: Lenalidomide's core mechanism of action.

Experimental Workflow

Caption: A generalized clinical trial workflow.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-dose pharmacokinetics of lenalidomide in healthy volunteers: dose proportionality, food effect, and racial sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 4. Population Pharmacokinetics of Lenalidomide in Healthy Volunteers and Patients With Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. meddatax.com [meddatax.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. The Ins and Outs of Inclusion Criteria for Myeloma Clinical Trials [ashclinicalnews.org]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of LC–MS/MS method for the quantitation of lenalidomide in human plasma using Box–Behnken experimental design - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. scienceopen.com [scienceopen.com]

- 14. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Physicochemical Properties of LS2265

Disclaimer: Publicly available scientific literature and databases lack specific solubility and stability data for a compound designated "LS2265." The following guide is a template that outlines the expected data, experimental protocols, and analyses for a comprehensive assessment of a novel compound's physicochemical characteristics, in line with the user's request. The data presented herein is illustrative and not based on empirical measurements of LS2265.

Executive Summary

This document provides a detailed overview of the solubility and stability characteristics of the hypothetical compound LS2265. Solubility was assessed across a range of pH values and in various pharmaceutically relevant solvents. Stability was evaluated under forced degradation conditions, including exposure to acidic, basic, oxidative, and photolytic stress, to identify potential degradation pathways and establish an intrinsic stability profile. All experimental procedures are documented, and data is presented in a structured format to facilitate interpretation by researchers, scientists, and drug development professionals.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its development as a therapeutic agent, influencing everything from formulation to bioavailability. The solubility of LS2265 was determined in aqueous solutions at various pH levels and in a selection of organic solvents.

Aqueous Solubility

The aqueous solubility of LS2265 was determined using the shake-flask method. Excess compound was agitated in buffers of varying pH at a controlled temperature until equilibrium was reached. The concentration of the dissolved compound in the supernatant was then quantified by High-Performance Liquid Chromatography (HPLC).

Table 1: Aqueous Solubility of LS2265 at 25°C

| pH | Solubility (µg/mL) | Method |

| 3.0 | 15.8 | HPLC |

| 5.0 | 25.4 | HPLC |

| 7.4 | 5.2 | HPLC |

| 9.0 | 1.8 | HPLC |

Solubility in Organic Solvents

The solubility in common organic solvents was determined to support formulation and analytical method development.

Table 2: Solubility of LS2265 in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | > 100 | HPLC |

| Ethanol | 12.5 | HPLC |

| Propylene Glycol | 5.7 | HPLC |

| Polyethylene Glycol 400 (PEG 400) | 8.2 | HPLC |

Stability Profile

Stability testing is crucial for identifying the optimal storage conditions, shelf-life, and degradation pathways of a drug substance.[1] Forced degradation studies were conducted on LS2265 to understand its stability under various stress conditions.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are used to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1]

Table 3: Summary of Forced Degradation Studies of LS2265

| Stress Condition | Conditions | % Degradation | Major Degradants Identified |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | 18.2 | LS-DEG-01, LS-DEG-02 |

| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | 45.7 | LS-DEG-03 |

| Oxidative Degradation | 3% H₂O₂, 25°C, 24h | 22.5 | LS-DEG-04 |

| Photolytic Degradation (Solid) | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | 8.9 | LS-DEG-05 |

| Photolytic Degradation (Solution) | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | 15.1 | LS-DEG-05, LS-DEG-06 |

| Thermal Degradation (Solid) | 80°C, 75% RH, 48h | 5.3 | LS-DEG-01 |

Experimental Protocols

Detailed methodologies are provided below for the key experiments conducted to determine the solubility and stability of LS2265.

Aqueous Solubility Protocol (Shake-Flask Method)

-

Preparation: Prepare a series of aqueous buffers at the target pH values (3.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of LS2265 to a fixed volume of each buffer in a sealed glass vial.

-

Equilibration: Agitate the vials in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

-

Sample Collection: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute appropriately. Quantify the concentration of LS2265 using a validated HPLC-UV method.

Forced Degradation Protocol

-

Sample Preparation: Prepare stock solutions of LS2265 in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress:

-

Acid/Base Hydrolysis: Add an equal volume of 0.2 N HCl or 0.2 N NaOH to the stock solution to achieve a final concentration of 0.1 N acid or base. Incubate at 60°C.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Store the solid compound at 80°C and 75% relative humidity.

-

-

Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

Diagrams are provided to illustrate key workflows and hypothetical biological pathways related to the assessment of compounds like LS2265.

Caption: Workflow for Forced Degradation Study of LS2265.

Caption: Hypothetical Signaling Pathway for LS2265.

References

An In-depth Technical Guide on the Therapeutic Potential of FPI-2265 (²²⁵Ac-PSMA-I&T)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FPI-2265 is a clinical-stage, targeted alpha therapy being developed by Fusion Pharmaceuticals for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Comprising a high-affinity ligand targeting the Prostate-Specific Membrane Antigen (PSMA) and the potent alpha-emitting radionuclide Actinium-225 (²²⁵Ac), FPI-2265 is designed to selectively deliver high-energy, localized radiation to cancer cells. Preclinical and emerging clinical data suggest significant anti-tumor activity, particularly in heavily pretreated patient populations, including those who have progressed on prior beta-emitting radioligand therapies. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, clinical trial data, and future development plans for FPI-2265.

Mechanism of Action

FPI-2265's therapeutic strategy is based on the targeted delivery of a highly cytotoxic payload directly to prostate cancer cells.[1] The agent has two key components:

-

PSMA-I&T Ligand: A small molecule with high affinity for the Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells, making it an ideal target for directed therapies.[1]

-

Actinium-225 (²²⁵Ac): A radionuclide that decays by emitting four high-energy alpha particles.[2] Alpha particles have a high linear energy transfer (LET) and a very short path length (a few cell diameters).[1][2] This characteristic allows for the deposition of a large amount of energy within a highly localized area, leading to complex, difficult-to-repair double-strand DNA breaks and potent cancer cell killing, while minimizing damage to surrounding healthy tissues.[1][2]

The mechanism involves intravenous administration, after which FPI-2265 circulates and binds to PSMA-expressing tumor cells. Following binding and potential internalization, the decay of ²²⁵Ac releases alpha particles, initiating apoptosis in the targeted cancer cell.

Preclinical Evidence

Preclinical studies have demonstrated the anti-tumor efficacy of FPI-2265, both as a monotherapy and in combination with other agents.

Combination Therapy with PARP Inhibitors

Radiation-based therapies induce DNA damage, providing a strong rationale for combination with DNA damage response inhibitors (DDRi) like the PARP inhibitor olaparib.[3] A preclinical study evaluated this combination in a xenograft mouse model of prostate cancer (PC3-hPSMA).[3]

Experimental Protocol:

-

Model: Mice bearing subcutaneous PC3-hPSMA human prostate cancer xenografts.[3]

-

Monotherapy Arms:

-

Combination Arm: A single low dose of [²²⁵Ac]-FPI-2265 (1.23 MBq/kg) plus olaparib (25 mg/kg) administered orally daily for 28 days.[3]

-

Endpoints: Tumor size, body weight, and overall survival were monitored.[3]

Results: FPI-2265 monotherapy showed a dose-dependent therapeutic effect with tumor growth inhibition.[3] Olaparib alone was ineffective.[3] The combination therapy demonstrated significantly enhanced efficacy without additional toxicity.[3]

| Treatment Group | Outcome |

| [²²⁵Ac]-FPI-2265 (1.23 MBq/kg) + Olaparib (25 mg/kg) | 2.5-fold enhanced tumor growth inhibition compared to monotherapy.[3] |

Biodistribution and In Vitro Studies

-

Biodistribution: Studies in LNCaP tumor-bearing mice using [²²⁵Ac]Ac-PSMA I&T investigated the pharmacokinetics and fate of decay nuclides. The agent demonstrated cell-binding and retention characteristics similar to its Lutetium-177 labeled analog.[4]

-

In Vitro Potency: While specific data for FPI-2265 is not published, a similar agent, [²²⁵Ac]Ac-PSMA-617, showed potent and specific dose-dependent proliferation inhibition in PSMA-positive LNCaP cells with an IC₅₀ of 0.14 KBq/mL.[5]

Clinical Development and Efficacy

FPI-2265 is being evaluated in a robust clinical program, with promising interim data emerging from the Phase 2 TATCIST trial.

Phase 2 TATCIST Trial (NCT05219500)

The TATCIST trial is an open-label study designed to evaluate the safety and efficacy of FPI-2265 in heavily pretreated patients with progressive mCRPC.[2][6] The study enrolled patients both naive to and previously treated with ¹⁷⁷Lu-based PSMA radioligand therapy.[2][6]

Experimental Protocol:

-

Patient Population: Eligible patients were required to have progressive mCRPC with PSMA-positive PET scans.[7][8] Patients had received a median of four prior lines of anticancer therapy.[2]

-

Intervention: FPI-2265 administered at a dose of 100 kBq/kg (±10%) intravenously every 8 weeks for up to four cycles.[8]

-

Primary Endpoint: Prostate-Specific Antigen (PSA) response rate, specifically PSA50 (≥50% decline from baseline).[8]

-

Secondary Endpoints: Safety and tolerability, RECIST v1.1 response rates, and bone progression rate.[2][8]

Interim Efficacy Results (as of March 1, 2024): Data from 20 efficacy-evaluable patients demonstrated significant clinical activity.[2]

| Efficacy Endpoint | All Patients (n=20) | ¹⁷⁷Lu-Naïve (n=13) | ¹⁷⁷Lu-Pretreated (n=7) |

| PSA50 Response Rate | 50% [2][8] | 61% [2][8] | 42% [2][8] |

| PSA50 in High PSMA Expression (SUVmean >6) | 69% (n=13)[2][7] | - | - |

| RECIST v1.1 Response (n=9) | |||

| Partial Response | 33% [8] | - | - |

| Stable Disease | 44% [8] | - | - |

Safety and Tolerability Results (n=25): FPI-2265 was generally well-tolerated, with a safety profile consistent with other ²²⁵Ac-PSMA therapies.[2][7]

| Treatment-Related Adverse Event (TRAE) | Any Grade | Grade 3+ | Notes |

| Xerostomia (Dry Mouth) | 86%[7] | 0%[7] | The most common TRAE. 62% were Grade 1 and 24% were Grade 2. No discontinuations due to xerostomia.[2][7] |

| Fatigue | 48%[7] | - | All events were Grade 1-2.[7] |

| Anemia | - | 24%[7] | Grade 3 anemia was observed.[7] |

| Thrombocytopenia (Platelet Decrease) | - | 14%[7] | Grade 3 events were observed.[2] |

| Dry Eye | 28%[7] | - | All events were Grade 1-2.[7] |

A single treatment-related death due to cerebral hemorrhage was reported in a patient with a "superscan" presentation, a group that was later excluded by protocol amendment.[2][7]

Ongoing and Future Clinical Trials

The clinical development of FPI-2265 is advancing into later-stage trials.

-

AlphaBreak Trial (NCT06402331): A pivotal Phase 2/3 trial evaluating FPI-2265 in mCRPC patients who have progressive disease after treatment with ¹⁷⁷Lu-PSMA therapy.[9] The Phase 2 portion has initiated dosing and is designed to optimize the dose regimen for the registrational Phase 3 part, expected to begin in 2025.[2][9]

-

Combination with Olaparib (NCT06909825): Building on the preclinical rationale, a clinical study is underway to investigate FPI-2265 in combination with the PARP inhibitor olaparib.

Therapeutic Potential and Conclusion

FPI-2265 represents a significant advancement in the treatment landscape for metastatic castration-resistant prostate cancer. Its therapeutic potential is underscored by several key factors:

-

High Potency: The high-energy, short-range nature of alpha particles from ²²⁵Ac offers the potential for more potent cancer cell killing compared to beta-emitters.[1][2]

-

Activity in Post-Lutetium Setting: The TATCIST trial provides clear evidence of clinical activity in patients who have already been treated with and progressed on ¹⁷⁷Lu-PSMA therapy, addressing a critical unmet medical need.[2]

-

Manageable Safety Profile: The observed adverse events, particularly xerostomia, are consistent with the class effect of PSMA-targeted radioligands and appear manageable.[2][7]

-

Strong Development Pipeline: With a pivotal Phase 3 trial planned and combination strategies being explored, FPI-2265 is well-positioned to become a standard-of-care therapy.[2]

References

- 1. openmedscience.com [openmedscience.com]

- 2. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. urotoday.com [urotoday.com]

- 5. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fusion Pharma's Early Phase 2 Outcomes for FPI-2265 at AACR 2024 [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. onclive.com [onclive.com]

- 9. Fusion Pharmaceuticals doses first subject in prostate cancer trial [clinicaltrialsarena.com]

Methodological & Application

Application Notes and Protocols for HT-29 Cell Culture

Note: Information regarding a cell line designated "LS2265" is not publicly available. Therefore, this document provides a detailed protocol for the well-characterized human colorectal adenocarcinoma cell line, HT-29 , as a representative model for cancer research and drug development. These protocols can be adapted for other adherent cancer cell lines.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HT-29 cell line, established in 1964 from the primary tumor of a 44-year-old Caucasian female with colorectal adenocarcinoma, is a foundational in vitro model in cancer research.[1] These cells grow as an adherent monolayer with an epithelial-like morphology.[1][2] Under specific culture modifications, such as glucose deprivation, HT-29 cells can differentiate into mature intestinal cells, making them a versatile model for studying gastrointestinal physiology and drug absorption.[1][2] Genetically, HT-29 cells harbor several mutations common in colorectal cancers, including in the TP53, APC, and BRAF (V600E) genes.[1] The BRAF mutation leads to constitutive activation of the MAP kinase signaling pathway, which contributes to their proliferation and survival.[1] These characteristics make the HT-29 cell line an essential tool for studying colorectal cancer biology, tumor-host interactions, and for the preclinical screening of chemotherapeutic agents.[1][3]

Quantitative Data Summary

For reproducible experimental outcomes, key quantitative parameters for HT-29 cell culture are summarized below.

| Parameter | Value | Notes |

| Doubling Time | 20-30 hours | Can be reduced to approximately 24 hours with fetal bovine serum supplementation.[1][2][4] |

| Morphology | Epithelial-like | Cells grow as an adherent monolayer.[1][2] |

| Seeding Density | 3 x 10⁴ cells/cm² | Recommended for routine passaging.[2] |

| Passage Ratio | 1:3 to 1:6 | Subculture when cells reach 70-80% confluency, typically every 2-3 days.[1] |

| Chromosome Number | Hypertriploid (Modal = 71) | The chromosome count can range from 68 to 72.[2] |

| Cryopreservation | 2 x 10⁶ cells/mL | Recommended cell density for freezing in cryovials.[5] |

Experimental Protocols

Required Reagents and Media

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM).[1][2]

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[1][5]

-

Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

-

Cryopreservation Medium: 90% FBS and 10% Dimethyl Sulfoxide (DMSO).[1]

Protocol for Thawing Cryopreserved Cells

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[6]

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 140-400 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

-

Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1][2]

-

Replace the medium after 24 hours to remove any residual DMSO and dead cells.

Protocol for Routine Cell Passaging

-

Observe the cells under a microscope to ensure they are healthy and have reached 70-80% confluency.

-

Aspirate the growth medium from the flask.

-

Wash the cell monolayer once with sterile PBS to remove any residual serum.

-

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

-

Incubate at 37°C for 2-5 minutes, or until the cells begin to detach. Monitor detachment under a microscope.

-

Neutralize the trypsin by adding at least two volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 140-400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Plate the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:6).[1]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Cryopreservation

-

Follow steps 1-8 of the routine cell passaging protocol.

-

Count the cells using a hemocytometer or automated cell counter to determine viability and cell number.

-

Centrifuge the required number of cells (e.g., 2 x 10⁶ cells per vial) and resuspend the pellet in cold cryopreservation medium (90% FBS, 10% DMSO).[1][5]

-

Aliquot 1 mL of the cell suspension into each cryovial.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight. This ensures a slow cooling rate of approximately -1°C per minute.[1]

-

Transfer the cryovials to a liquid nitrogen tank for long-term storage.

Protocol for a 96-Well Plate Cytotoxicity Assay (MTT)

This protocol is a common method for assessing the effect of a compound on cell viability.

-

Cell Seeding:

-

Trypsinize and count HT-29 cells as described in the passaging protocol.

-

Dilute the cell suspension to a concentration of 1-2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (10,000-20,000 cells) into each well of a 96-well plate.[7]

-

Include wells for "no cell" controls (media only) to serve as a blank.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[8]

-

-

Compound Treatment:

-

MTT Assay:

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490-570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" control wells from all other values.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the results to determine metrics such as the IC₅₀ (the concentration of a drug that gives half-maximal inhibitory response).

-

Visualization of Pathways and Workflows

Signaling Pathway

The BRAF V600E mutation in HT-29 cells leads to the constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival.

Caption: Constitutively active MAPK/ERK pathway in HT-29 cells.

Experimental Workflow

The following diagram illustrates the workflow for a typical cytotoxicity assay using HT-29 cells.

Caption: Workflow for an MTT-based cytotoxicity assay.

References

- 1. HT-29 - Wikipedia [en.wikipedia.org]

- 2. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]

- 3. mskcc.org [mskcc.org]

- 4. Cellosaurus cell line HT-29 (CVCL_0320) [cellosaurus.org]

- 5. encodeproject.org [encodeproject.org]

- 6. ubigene.us [ubigene.us]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for LS2265 in Animal Models of Cancer

Introduction to LS2265

This document outlines the application of LS2265 in animal cancer models, drawing upon the established methodologies and findings from research on fenofibrate and other PPAR agonists. The protocols provided are generalized and should be adapted to specific research questions and animal models.

Mechanism of Action: PPARα Agonism in Cancer

PPARα agonists, such as fenofibrate, have demonstrated anti-tumor effects through various mechanisms, primarily by modulating the tumor microenvironment and cancer cell metabolism. The activation of PPARα, particularly in the host animal's liver and endothelial cells, appears to be crucial for these effects.

Key anti-cancer mechanisms of PPARα activation include:

-

Inhibition of Angiogenesis: PPARα agonists can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen. This is achieved by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and upregulating anti-angiogenic factors such as Thrombospondin-1 (TSP-1) and endostatin.[1]

-

Modulation of Tumor Metabolism: By activating PPARα, these compounds can alter the metabolic landscape of the tumor. For instance, they can promote fatty acid oxidation, which can affect the energy supply of cancer cells and T-cells within the tumor microenvironment, potentially enhancing anti-tumor immunity.[2]

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer progression. PPARα agonists possess anti-inflammatory properties that can contribute to their anti-tumor activity.

-

Induction of Cancer Cell Apoptosis and Inhibition of Proliferation: Some studies have shown that PPAR agonists can directly induce programmed cell death (apoptosis) and inhibit the proliferation of cancer cells.[3][4]

Data Presentation: Efficacy of Fenofibrate in Preclinical Cancer Models

The following tables summarize quantitative data from studies using fenofibrate in various animal models of cancer. This data can serve as a starting point for designing experiments with LS2265.

Table 1: Fenofibrate in Xenograft and Genetically Engineered Mouse Models

| Cancer Type | Animal Model | Fenofibrate Dosage | Administration Route | Key Findings | Reference |

| Lung Cancer | Lewis Lung Carcinoma (LLC) Xenograft in PPARα WT and KO mice | Not specified | Not specified | Potent anti-tumor and anti-angiogenic effects in WT mice; effects abrogated in PPARα KO mice. | [1][5] |

| Lung Cancer | Genetically engineered mouse model of NSCLC | Not specified | Not specified | Prevented skeletal muscle wasting (cachexia) and weight loss by restoring hepatic ketogenesis. | [6][7] |

| Melanoma | B16 Melanoma Xenograft | Not specified | Not specified | Suppressed tumor growth and metastasis. | [5] |

| Breast Cancer | Xenograft Model | Not specified | Not specified | Inhibited tumor growth. | [3] |

| Oral Cancer | CAL 27 Xenograft | Not specified | Not specified | Inhibited tumor growth, invasion, and migration. | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of LS2265 in animal models of cancer, based on common practices with similar compounds.

Protocol 1: Subcutaneous Xenograft Tumor Model

This is the most common model to assess the in vivo efficacy of a novel anti-cancer agent.

Objective: To evaluate the effect of LS2265 on the growth of subcutaneously implanted human cancer cells in immunodeficient mice.

Materials:

-

LS2265

-

Vehicle for LS2265 (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture)

-

Human cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)

-

Matrigel (optional, can improve tumor take rate)

-

Immunodeficient mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old

-

Sterile syringes and needles (27-30G)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or serum-free media at a concentration of 1-10 x 10^6 cells per 100 µL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

LS2265 Administration:

-

Preparation: Prepare the LS2265 formulation at the desired concentrations. The dosage can be extrapolated from fenofibrate studies, starting with a dose-ranging study.

-

Administration: Administer LS2265 to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies. Administer the vehicle alone to the control group.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Record the body weight of each mouse at the same frequency to monitor toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

-

Data Analysis:

-

Collect tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway analysis).

-

Compare tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical methods.

-

Protocol 2: Assessment of Angiogenesis

Objective: To determine if LS2265 inhibits tumor angiogenesis in vivo.

Materials:

-

Tumor samples from Protocol 1

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

-

ELISA kits for angiogenesis-related factors (e.g., VEGF, TSP-1)

-

Blood samples from treated and control mice

Procedure:

-

Immunohistochemistry (IHC) for Microvessel Density:

-

Fix tumor tissues in formalin and embed in paraffin.

-

Section the paraffin blocks and perform IHC staining for the endothelial cell marker CD31.

-

Capture images of the stained sections under a microscope.

-

Quantify the microvessel density by counting the number of CD31-positive vessels in several high-power fields per tumor.

-

-

Measurement of Angiogenic Factors in Plasma:

-

Collect blood from mice at the experimental endpoint via cardiac puncture.

-

Isolate plasma by centrifugation.

-

Use ELISA kits to measure the concentrations of pro-angiogenic (e.g., VEGF) and anti-angiogenic (e.g., TSP-1, endostatin) factors in the plasma of LS2265-treated and control mice.

-

-

Data Analysis: Compare the microvessel density and plasma levels of angiogenic factors between the treatment and control groups.

Conclusion

LS2265, as a derivative of fenofibrate and a PPAR agonist, holds potential as an anti-cancer agent. The protocols and data presented here, based on studies with fenofibrate, provide a comprehensive guide for researchers to begin investigating the in vivo efficacy of LS2265 in various animal models of cancer. It is crucial to conduct initial dose-finding and toxicity studies for LS2265 to establish a safe and effective therapeutic window before proceeding with large-scale efficacy experiments. Further research should also aim to elucidate the specific molecular mechanisms through which LS2265 exerts its potential anti-tumor effects.

References

- 1. pnas.org [pnas.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Fenofibrate prevents skeletal muscle loss in mice with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

FPI-2265 (225Ac-PSMA-I&T): Application Notes and Protocols for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-2265, also known as 225Ac-PSMA-I&T, is an investigational targeted alpha therapy currently under evaluation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It consists of a small molecule that targets the prostate-specific membrane antigen (PSMA), which is highly expressed on prostate cancer cells, conjugated with Actinium-225 (225Ac), a potent alpha-emitting radionuclide.[1][2] The targeted delivery of alpha particles is designed to induce potent and localized cell death in cancerous tissues while minimizing damage to surrounding healthy cells.[2][3] This document provides a summary of publicly available data on the dosage and administration of FPI-2265 from preclinical and ongoing clinical studies.

Mechanism of Action

FPI-2265 operates on the principle of targeted radioligand therapy. The PSMA-targeting component of the drug binds with high affinity to PSMA receptors on the surface of prostate cancer cells.[2] Following this binding, the attached 225Ac undergoes a series of radioactive decays, emitting four high-energy alpha particles over a short range.[3] This high linear energy transfer of alpha particles causes double-strand DNA breaks and other complex cellular damage, leading to efficient cancer cell death.[4]

Caption: Mechanism of action of FPI-2265.

Preclinical Studies

Preclinical investigations have been crucial in establishing the initial safety and efficacy profile of FPI-2265, supporting its transition to clinical trials.

Animal Models

Studies have utilized xenograft mouse models of human prostate cancer to evaluate the therapeutic potential of FPI-2265. In one such study, a PC3 human prostate cancer cell line engineered to express high levels of PSMA (PC3-hPSMA) was used to establish subcutaneous tumors in mice.[4]

Dosage and Administration

In a preclinical study investigating the combination of FPI-2265 with the PARP inhibitor olaparib, FPI-2265 was administered as a single intravenous injection.[4] The study explored dose-dependent therapeutic effects and observed tumor growth inhibition.[4]

| Parameter | Details | Reference |

| Animal Model | PC3-hPSMA xenograft mouse model | [4] |

| Administration Route | Intravenous injection | [4] |

| Dose Levels (Monotherapy) | Dose-escalation administration | [4] |

| Dose Level (Combination Therapy) | 1.23 MBq/kg (with 25 mg/kg olaparib) | [4] |

| Observed Effects | Dose-dependent tumor growth decline and long-term growth inhibition. No significant toxicity was observed at any dose level. The combination with olaparib showed enhanced tumor growth inhibition compared to FPI-2265 alone. | [4] |

Experimental Protocol: Preclinical Xenograft Study Workflow

The following diagram outlines a general workflow for a preclinical study evaluating FPI-2265 in a xenograft mouse model.

Caption: Preclinical xenograft study workflow.

Clinical Studies

FPI-2265 is being evaluated in several clinical trials involving patients with mCRPC. The primary route of administration in these studies is intravenous.[5]

Phase 2 Clinical Trials: Dosage and Administration

Two key ongoing Phase 2 trials, TATCIST (NCT05219500) and AlphaBreak (NCT06402331), are investigating different dosing regimens of FPI-2265.[1][6]

| Trial | Dosing Arm | Dose | Schedule | Number of Doses | Reference |

| TATCIST (NCT05219500) | Single Arm | 100 kBq/kg (±10%) | Every 8 weeks | 4 | [1][7] |

| AlphaBreak (NCT06402331) | Arm 1 | 50 kBq/kg | Every 4 weeks | 9 | [6][8] |

| Arm 2 | 75 kBq/kg | Every 6 weeks | 6 | [6][8] | |

| Arm 3 | 100 kBq/kg | Every 8 weeks | 4 | [6][8] |

Retrospective Study Data

A retrospective analysis of patients treated with 225Ac-PSMA-I&T provided early insights into its clinical activity and safety.

| Parameter | Details | Reference |

| Number of Patients | 18 | [9] |

| Median Dose | 7.8 MBq | [9] |

| Dose Range | 6.0 - 8.5 MBq | [9] |

| Schedule | Bimonthly intervals | [10] |

| PSA Decline ≥ 50% | 7 out of 14 patients | [9][10] |

| Any PSA Decline | 11 out of 14 patients | [9][10] |

| Key Adverse Events (New Onset) | Grade 1/2 Xerostomia (5 patients), Grade 2/3 Anemia (5 patients), Grade 3 Leukopenia (1 patient) | [9][11] |

Clinical Trial Protocol: Patient Journey

The following diagram illustrates a typical patient journey through a clinical trial evaluating FPI-2265.

Caption: Patient journey in an FPI-2265 clinical trial.

Safety and Tolerability

Interim data from the Phase 2 TATCIST trial, which included heavily pretreated patients, suggest that FPI-2265 is active and has a manageable safety profile.[12] The most common treatment-related adverse events reported were consistent with other studies of 225Ac-PSMA radioligand therapies, with dry mouth (xerostomia) being a notable side effect.[1]

Conclusion

FPI-2265 is a promising targeted alpha therapy for metastatic castration-resistant prostate cancer. Ongoing clinical trials are actively investigating optimal dosing regimens to maximize efficacy while maintaining a favorable safety profile. The data summarized in these application notes provide a foundation for understanding the current landscape of FPI-2265 dosage and administration for research and development purposes. As more data from these trials become available, these guidelines will be further refined.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. openmedscience.com [openmedscience.com]

- 3. targetedonc.com [targetedonc.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. mskcc.org [mskcc.org]

- 6. urologytimes.com [urologytimes.com]

- 7. clinicaltrial.be [clinicaltrial.be]

- 8. theranostictrials.org [theranostictrials.org]

- 9. urotoday.com [urotoday.com]

- 10. First Clinical Results for PSMA-Targeted α-Therapy Using 225Ac-PSMA-I&T in Advanced-mCRPC Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]

Application Notes and Protocols for LS2265

Notice to the Reader: Despite a comprehensive search for technical data regarding LS2265, detailed information on its solution preparation, stability, and specific experimental protocols is not publicly available at this time. The following information is based on the limited data that could be retrieved. Researchers, scientists, and drug development professionals are strongly advised to contact the manufacturer or supplier of LS2265 to obtain a detailed technical data sheet and certificate of analysis before use.

Introduction

LS2265 is a chemical compound with the molecular formula C₁₉H₂₀ClNO₆S. It is cited as an intermediate for use in organic synthesis, particularly in the development of active pharmaceutical ingredients. Due to the proprietary nature of many such compounds, detailed public information regarding its specific applications and handling protocols is scarce.

Physicochemical Properties

A summary of the currently available data for LS2265 is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClNO₆S | Publicly available chemical databases |

| Storage Temperature | 2-8°C | Supplier information |

Solution Preparation and Storage

3.1. Solubility Data

Specific solubility data for LS2265 in common laboratory solvents (e.g., DMSO, ethanol, water, PBS) is not publicly available. It is critical to perform solubility tests with small quantities of the compound to determine appropriate solvents for your specific application.

3.2. General Protocol for Solution Preparation (Untested - General Guidance)

The following is a general workflow for preparing a stock solution of a novel compound. This should be adapted based on experimentally determined solubility.

Caption: A general workflow for preparing a stock solution.

3.3. Storage of Stock Solutions

Information regarding the stability of LS2265 in solution is not available. As a general precaution:

-

Store stock solutions at -20°C or -80°C.

-

Protect solutions from light.

-

Prepare fresh solutions for critical experiments and perform stability studies if long-term storage is required.

Experimental Protocols

No specific experimental protocols detailing the use of LS2265 in biological or chemical assays are publicly available. Its designation as a "synthesis intermediate" suggests its primary use is in the construction of other molecules.

Safety and Handling

Standard laboratory safety precautions should be followed when handling LS2265.[1][2][3] This includes:

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[2][3]

-

Handling the compound in a well-ventilated area or a chemical fume hood.[1][2][3]

-

Avoiding inhalation of dust or vapors and contact with skin and eyes.[1][2] In case of contact, wash the affected area thoroughly with water.[1]

Conclusion and Recommendations

The information available in the public domain is insufficient to provide detailed, validated protocols for the preparation and use of LS2265 solutions. The data presented here is for informational purposes only and is based on limited findings.

It is imperative for the end-user to:

-

Contact the supplier to request a comprehensive Safety Data Sheet (SDS) and a Certificate of Analysis (CofA).

-

Perform small-scale solubility and stability tests before preparing larger batches of solutions.

-

Validate all experimental protocols independently.

References

- 1. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LS2265 in High-Throughput Screening Assays

Topic: LS2265 in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Initial Search Findings:

Extensive searches for "LS2265" in the context of high-throughput screening (HTS) assays, molecular biology, or drug discovery did not yield any specific information. The search results provided general overviews of HTS methodologies, their applications in various research areas such as Amyotrophic Lateral Sclerosis (ALS) drug discovery, and the distinction between different assay types like biochemical and cell-based assays.[1][2][3][4][5]

There is no publicly available data at this time to indicate the mechanism of action, established experimental protocols, or quantitative data associated with a compound designated LS2265. The p53 signaling pathway, a common target in drug discovery, was reviewed as a representative pathway but with no specific link to LS2265.[6]

Due to the absence of specific information on LS2265 in the public domain, it is not possible to create detailed Application Notes and Protocols as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows for LS2265, cannot be fulfilled at this time.

Recommendation:

To fulfill the user's request for the desired content structure and format, a template or example application note can be generated for a hypothetical or a well-documented compound. This would provide a framework that includes all the specified elements:

-

Detailed Application Notes: Outlining the background, principle, and application of a compound in HTS.

-

Structured Data Tables: Summarizing hypothetical quantitative data for clear comparison.

-

Comprehensive Experimental Protocols: Providing step-by-step methodologies for key experiments.

-

Mandatory Visualizations: Including Graphviz diagrams for signaling pathways and experimental workflows, adhering to the specified diagrammatic requirements.

This approach would deliver a valuable resource that demonstrates the desired format and level of detail, which can then be adapted once information on LS2265 becomes available.

References

- 1. assaygenie.com [assaygenie.com]

- 2. High-throughput drug screens for amyotrophic lateral sclerosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotechnologia-journal.org [biotechnologia-journal.org]

- 4. axcelead-us.com [axcelead-us.com]

- 5. nuvisan.com [nuvisan.com]

- 6. KEGG PATHWAY: p53 signaling pathway - Microvirga lotononidis [kegg.jp]

Application Notes and Protocols for Immunohistochemistry: A General Guide

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive, generalized protocol for immunohistochemistry (IHC). The initial request specified a protocol for "LS2265"; however, extensive searches did not identify a specific antibody, reagent, or biological target with this designation within the context of life science research. The product identifier "LS2265" was found to be associated with a consumer product, a ladies' bracelet.

Therefore, the following application notes and protocols are presented as a foundational guide. Researchers should adapt these guidelines to their specific primary antibody, target antigen, and tissue type. Always refer to the manufacturer's datasheet for your specific antibody for recommended dilutions and antigen retrieval methods.

General Immunohistochemistry Workflow

The process of immunohistochemistry involves a series of steps to visualize the distribution and localization of a specific antigen within a tissue section. The general workflow is depicted below.

Caption: General workflow for immunohistochemical staining.

Experimental Protocols

Below are detailed protocols for key stages of IHC. These should be optimized for your specific experimental conditions.

I. Deparaffinization and Rehydration of Paraffin-Embedded Sections

This protocol removes the paraffin wax from the tissue sections and rehydrates them for subsequent staining steps.[1]

| Step | Reagent | Incubation Time |

| 1 | Xylene | 2 x 5 minutes |

| 2 | 100% Ethanol | 2 x 3 minutes |

| 3 | 95% Ethanol | 1 minute |

| 4 | 80% Ethanol | 1 minute |

| 5 | Distilled Water | ≥ 5 minutes |

II. Antigen Retrieval

Antigen retrieval is crucial for unmasking epitopes that may be altered by formalin fixation. The two most common methods are heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER). The choice of method and buffer depends on the specific antibody and antigen.

A. Heat-Induced Epitope Retrieval (HIER) [2][3]

| Buffer | Composition | pH | Procedure |

| Sodium Citrate | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | Immerse slides in pre-heated buffer (95-100°C) for 20-40 minutes. Allow to cool for 20 minutes at room temperature. |

| Tris-EDTA | 10 mM Tris, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Immerse slides in pre-heated buffer (95-100°C) for 20-30 minutes. Allow to cool for 30 minutes at room temperature. |

B. Proteolytic-Induced Epitope Retrieval (PIER)

| Enzyme | Concentration | Incubation Time | Temperature |

| Proteinase K | 20 µg/mL in TE-CaCl2 buffer | 10-20 minutes | 37°C |

| Trypsin | 0.05% in PBS | 10-15 minutes | 37°C |

III. Immunohistochemical Staining

This protocol outlines the steps for blocking, antibody incubation, and signal detection.

| Step | Reagent | Purpose | Incubation Time |

| 1 | Peroxidase Block (e.g., 3% H2O2 in Methanol) | Block endogenous peroxidase activity | 10-40 minutes |

| 2 | Blocking Buffer (e.g., 5% Normal Serum in TBS) | Block non-specific antibody binding | 1 hour |

| 3 | Primary Antibody (diluted in blocking buffer) | Binds to the target antigen | 1.5 hours at RT or overnight at 4°C |

| 4 | Biotinylated Secondary Antibody | Binds to the primary antibody | 30 minutes |

| 5 | Streptavidin-HRP | Binds to biotin and carries the HRP enzyme | 30 minutes |

| 6 | Chromogen (e.g., DAB) | Substrate for HRP, produces a colored precipitate | Varies (monitor under microscope) |

| 7 | Counterstain (e.g., Hematoxylin) | Stains cell nuclei for morphological context | 30 seconds - 5 minutes |

Note: Wash steps (e.g., 3 x 5 minutes in TBS-T) are critical between each antibody incubation step to remove unbound antibodies and reduce background staining.

Signaling Pathway Example: Generic Kinase Cascade

For illustrative purposes, the following diagram depicts a generic kinase signaling pathway, which is a common target of investigation in many research areas, including oncology and immunology, where IHC is frequently applied.

References

Application Notes and Protocols for Western Blot Analysis of LS2265 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS2265 is a novel investigational agent with potential therapeutic applications in oncology. Preliminary studies suggest that LS2265 targets key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides detailed application notes and protocols for the analysis of protein expression and phosphorylation status in response to LS2265 treatment, utilizing Western blot analysis. The primary focus is on the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer.[1][2]

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, metabolism, and survival.[1][3] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[1][2] Upon activation by growth factors, PI3K phosphorylates and activates AKT.[3] Activated AKT, in turn, modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis.[2][3]

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] By using antibodies that recognize total protein levels and specific phosphorylation events, researchers can elucidate the mechanism of action of compounds like LS2265 and assess their impact on cellular signaling.[5][6]

Data Presentation: Quantitative Analysis of LS2265 Treatment

The following tables summarize hypothetical quantitative data from Western blot analysis of a cancer cell line (e.g., MCF-7) treated with LS2265 for 24 hours. Data is presented as the relative protein phosphorylation level normalized to the total protein level and expressed as a fold change relative to the untreated control (Vehicle). Densitometry analysis of Western blot bands was performed using image analysis software.

Table 1: Dose-Dependent Effect of LS2265 on PI3K/AKT/mTOR Pathway Activation

| Target Protein | Vehicle (0 µM) | LS2265 (1 µM) | LS2265 (5 µM) | LS2265 (10 µM) |

| p-AKT (Ser473) / Total AKT | 1.00 | 0.62 | 0.25 | 0.11 |

| p-mTOR (Ser2448) / Total mTOR | 1.00 | 0.71 | 0.33 | 0.15 |

| p-p70S6K (Thr389) / Total p70S6K | 1.00 | 0.55 | 0.21 | 0.09 |

| p-4E-BP1 (Thr37/46) / Total 4E-BP1 | 1.00 | 0.68 | 0.29 | 0.13 |

Table 2: Time-Course of LS2265 (10 µM) Treatment on PI3K/AKT/mTOR Pathway Activation

| Target Protein | 0 hours | 6 hours | 12 hours | 24 hours |

| p-AKT (Ser473) / Total AKT | 1.00 | 0.45 | 0.28 | 0.12 |

| p-mTOR (Ser2448) / Total mTOR | 1.00 | 0.58 | 0.35 | 0.16 |

| p-p70S6K (Thr389) / Total p70S6K | 1.00 | 0.39 | 0.22 | 0.10 |

| p-4E-BP1 (Thr37/46) / Total 4E-BP1 | 1.00 | 0.51 | 0.31 | 0.14 |

Experimental Protocols

Cell Culture and LS2265 Treatment

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

LS2265 Treatment: Prepare stock solutions of LS2265 in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of LS2265 or vehicle control. Incubate for the desired time points.

Cell Lysis and Protein Quantification

-

Cell Lysis: After treatment, place the 6-well plates on ice. Wash the cells once with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Transfer the supernatant containing the protein to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Protocol

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Image the blot using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).

Mandatory Visualizations

Caption: Hypothetical mechanism of LS2265 on the PI3K/AKT/mTOR signaling pathway.

Caption: Experimental workflow for Western blot analysis.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging Studies

Topic: LS2265 for In Vivo Imaging Studies

Initial Search and Findings: